molecular formula C18H28ClN B14291209 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride CAS No. 113893-22-4

4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride

Cat. No.: B14291209
CAS No.: 113893-22-4
M. Wt: 293.9 g/mol
InChI Key: LZUOHGXEZYUPFW-UHFFFAOYSA-M
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Description

4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride is a quaternary ammonium salt with a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride typically involves the alkylation of 1-methylpyridine with a suitable alkyne-containing halide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride may be used as a catalyst or reagent in organic synthesis, particularly in reactions involving alkynes and pyridinium salts.

Biology

The compound could be explored for its potential biological activity, including antimicrobial or antifungal properties, due to the presence of the pyridinium core.

Medicine

In medicine, research might focus on its potential as a drug candidate or as a component in drug delivery systems, leveraging its unique chemical structure.

Industry

Industrially, the compound may find applications in materials science, such as in the development of novel polymers or as an additive in coatings and adhesives.

Mechanism of Action

The mechanism by which 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride exerts its effects would depend on its specific application. For instance, in biological systems, it might interact with cellular membranes or proteins, disrupting normal function. In catalytic processes, it could facilitate the formation or breaking of chemical bonds through its reactive sites.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridinium chloride: A simpler analog without the alkyne moiety.

    4-(Dodec-5-YN-1-YL)-pyridinium chloride: Similar structure but lacks the methyl group on the nitrogen.

    Quaternary ammonium salts: A broader class of compounds with varying alkyl groups and functional moieties.

Properties

CAS No.

113893-22-4

Molecular Formula

C18H28ClN

Molecular Weight

293.9 g/mol

IUPAC Name

4-dodec-5-ynyl-1-methylpyridin-1-ium;chloride

InChI

InChI=1S/C18H28N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(2)17-15-18;/h14-17H,3-7,10-13H2,1-2H3;1H/q+1;/p-1

InChI Key

LZUOHGXEZYUPFW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC#CCCCCC1=CC=[N+](C=C1)C.[Cl-]

Origin of Product

United States

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